Adenosine-1'-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

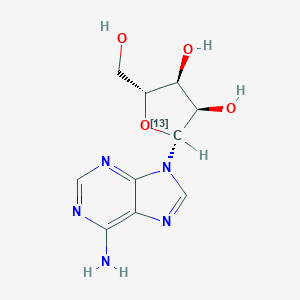

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(213C)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-OGIWRBOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Cellular Machinery: A Technical Guide to the Discovery and Application of 13C Labeled Nucleosides

This in-depth technical guide delves into the discovery, synthesis, and multifaceted applications of 13C labeled nucleosides. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles and practical methodologies that have established 13C labeled nucleosides as indispensable tools in modern biochemical and biomedical research. From elucidating the intricate dance of molecular dynamics to tracing the complex web of metabolic pathways, these stable isotope-labeled compounds have opened new frontiers in our understanding of cellular function.

Part 1: A Historical Perspective: The Genesis of 13C Labeled Nucleosides

The journey into the world of stable isotope labeling began with the recognition of their potential to trace biological processes without the hazards associated with radioactive isotopes. The non-radioactive nature of Carbon-13 (¹³C) made it an ideal candidate for in vivo studies, offering a safe and powerful method to track the fate of molecules within complex biological systems.[1] Early investigations focused on understanding the fundamental pathways of nucleoside and nucleotide metabolism, laying the groundwork for the sophisticated applications we see today. These pioneering studies, though limited by the analytical technologies of the time, demonstrated the immense promise of using ¹³C to unravel the complexities of life at the molecular level.

Part 2: The Art of Creation: Synthesizing 13C Labeled Nucleosides and Oligonucleotides

The ability to incorporate ¹³C atoms at specific positions within a nucleoside is paramount to its utility as a research tool. This is achieved through a combination of elegant chemical and enzymatic strategies.

Chemical Synthesis of 13C-Labeled Phosphoramidites

The cornerstone of chemically synthesizing labeled oligonucleotides is the phosphoramidite building block. These are nucleoside monomers chemically modified to be reactive for solid-phase synthesis. The introduction of a ¹³C label is typically achieved by starting with a commercially available ¹³C-labeled precursor, such as ¹³C-labeled glucose or carbon dioxide.[2]

A Generalized Step-by-Step Protocol for 13C-Labeled Phosphoramidite Synthesis:

-

Synthesis of the ¹³C-Labeled Nucleobase: The synthesis often begins with a small, ¹³C-containing molecule that is elaborated into the desired purine or pyrimidine ring structure. For example, a ¹³C-labeled precursor can be incorporated into the uracil ring, which can then be further modified to create cytosine or thymine.[3]

-

Glycosylation: The ¹³C-labeled nucleobase is then coupled to a protected ribose or deoxyribose sugar. This crucial step, often a silyl-Hilbert-Johnson reaction or a direct nucleosidation, forms the nucleoside.[3] The choice of protecting groups on the sugar is critical to ensure the correct stereochemistry and prevent unwanted side reactions.

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the newly formed nucleoside is protected with a dimethoxytrityl (DMT) group. This acid-labile group is essential for the subsequent solid-phase synthesis, as its removal activates the 5' position for the next coupling reaction.[3]

-

Phosphitylation: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[3] This completes the synthesis of the ¹³C-labeled phosphoramidite, which can then be purified and used in oligonucleotide synthesis.

Diagram: Generalized Synthesis of a 13C-Labeled Phosphoramidite

Sources

An In-depth Technical Guide to Adenosine-1'-13C: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Adenosine-1'-13C is a stable isotope-labeled nucleoside that serves as an indispensable tool in a multitude of research and development applications. Its specific labeling at the 1'-position of the ribose sugar moiety allows for precise tracking and quantification in complex biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application in metabolic tracing and as an internal standard in mass spectrometry, and essential information on its synthesis, purification, handling, and stability. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their work.

Introduction: The Significance of Positional Isotopic Labeling

Stable isotope labeling has revolutionized the study of biological systems by enabling the precise tracking of molecules and the elucidation of metabolic pathways. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for a wide range of in vitro and in vivo studies.[1] The strategic placement of a stable isotope, such as Carbon-13 (¹³C), within a molecule provides a powerful analytical handle.

Adenosine, a fundamental purine nucleoside, is a cornerstone of numerous biochemical processes, including energy transfer (as ATP), signal transduction, and as a building block for nucleic acids.[2] The specific labeling of adenosine at the 1'-position of its ribose moiety, creating this compound, offers a unique advantage. This positional labeling allows researchers to specifically trace the fate of the ribose component of adenosine, providing critical insights into nucleotide metabolism, salvage pathways, and nucleic acid turnover.[2]

This guide will delve into the core technical aspects of this compound, providing both foundational knowledge and practical, field-proven methodologies to empower researchers in their scientific endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in experimental settings. These properties dictate its behavior in various analytical techniques and inform best practices for its handling and storage.

Structural and General Properties

The introduction of a ¹³C isotope at the 1'-position results in a slight increase in the molecular weight of adenosine, a key feature for its differentiation in mass spectrometry-based analyses.

| Property | Value | Source |

| Chemical Formula | C₉¹³CH₁₃N₅O₄ | |

| Molecular Weight | 268.24 g/mol | |

| CAS Number | 201996-55-6 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Spectroscopic Properties: ¹³C Nuclear Magnetic Resonance (NMR)

Predicted ¹³C NMR Chemical Shifts:

The following table presents the predicted ¹³C NMR chemical shifts for this compound. These values were generated using a validated NMR prediction engine and are provided as a reference for spectral assignment. The most significant shift is expected for the labeled C1' carbon.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1' | ~90 |

| C2' | ~75 |

| C3' | ~72 |

| C4' | ~87 |

| C5' | ~63 |

| C2 | ~153 |

| C4 | ~149 |

| C5 | ~120 |

| C6 | ~156 |

| C8 | ~141 |

Note: Predicted values can vary slightly depending on the solvent and the prediction algorithm used.[1][3]

Core Applications and Methodologies

The unique properties of this compound make it a versatile tool for a range of sophisticated analytical applications. This section provides an in-depth look at its primary uses and the experimental workflows that underpin them.

Metabolic Tracing and Flux Analysis

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique to map the flow of atoms through metabolic networks.[1] this compound is an excellent tracer for dissecting the intricate pathways of purine metabolism.

Causality of Experimental Choices: By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label from the ribose moiety into downstream metabolites. This allows for the quantitative assessment of:

-

Purine Salvage Pathways: Monitoring the incorporation of the labeled ribose into other purine nucleotides provides insights into the activity of key enzymes like adenosine kinase.[2]

-

Nucleic Acid Dynamics: Following the appearance of the ¹³C label in newly synthesized RNA and DNA offers a direct measure of nucleic acid turnover.[2]

-

Energy Metabolism: Observing the flow of the ¹³C label into the ATP pool helps in understanding the dynamics of energy currency regeneration.[2]

This protocol outlines a generalized workflow for a stable isotope tracing experiment using this compound in cultured cells.

-

Cell Culture and Seeding:

-

Culture cells of interest to ~70-80% confluency in standard growth medium.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

-

Tracer Incubation:

-

Prepare a labeling medium by supplementing the base medium with a known concentration of this compound (typically in the range of 10-100 µM, but should be optimized for the specific cell line and experimental goals).

-

Remove the standard growth medium from the cells and replace it with the labeling medium.

-

Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, and 24 hours) to allow for the uptake and metabolism of the labeled adenosine.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add ice-cold 80% methanol to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Monitor the mass isotopologue distribution (MID) of adenosine and its downstream metabolites. The incorporation of ¹³C will result in a mass shift of +1 Da for each incorporated label.

-

Quantify the fractional enrichment of the ¹³C label in each metabolite to determine metabolic fluxes.

-

Diagram of Metabolic Tracing Workflow:

Caption: Workflow for a typical metabolic tracing experiment.

Internal Standard for Accurate Quantification by Mass Spectrometry

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of analytes in complex biological matrices by mass spectrometry.[4] this compound serves as an ideal internal standard for the quantification of endogenous adenosine.

Causality of Experimental Choices: The co-elution of the labeled internal standard with the unlabeled analyte of interest during liquid chromatography allows for the correction of variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. Because this compound is chemically identical to endogenous adenosine, it behaves identically during extraction and chromatography, ensuring the most accurate quantification.[5]

This protocol provides a detailed methodology for the quantification of adenosine in plasma samples using LC-MS/MS.

-

Sample Collection and Preparation:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and an adenosine deaminase inhibitor to prevent the rapid degradation of adenosine.

-

Centrifuge the blood sample to separate the plasma.

-

To a known volume of plasma (e.g., 100 µL), add a known amount of this compound internal standard solution.

-

-

Protein Precipitation:

-

Add a threefold volume of ice-cold acetonitrile to the plasma sample containing the internal standard.[5]

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Sample Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous adenosine and this compound.

-

Adenosine: m/z 268.1 → 136.1

-

This compound: m/z 269.1 → 137.1

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled adenosine spiked with the same amount of this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Diagram of LC-MS/MS Quantification Workflow:

Caption: Workflow for adenosine quantification using an internal standard.

Synthesis, Purification, and Quality Control

The synthesis of specifically labeled nucleosides like this compound requires a combination of chemical and enzymatic methods to ensure high isotopic enrichment and purity.

Chemo-enzymatic Synthesis

A common and efficient method for the synthesis of ¹³C-labeled nucleosides is a chemo-enzymatic approach.[6][7] This strategy leverages the high specificity of enzymes to catalyze the formation of the glycosidic bond between a labeled ribose precursor and the purine base.

Generalized Synthesis Workflow:

-

Synthesis of [1-¹³C]-D-Ribose: The synthesis typically starts with a commercially available ¹³C-labeled precursor, which is chemically converted to [1-¹³C]-D-ribose.

-

Enzymatic Phosphorylation: The labeled ribose is then phosphorylated using a specific kinase to produce [1-¹³C]-ribose-5-phosphate.

-

Enzymatic Condensation: The labeled ribose-5-phosphate is then condensed with adenine using a nucleoside phosphorylase enzyme to form this compound.[6][7]

Purification by Preparative HPLC

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[8]

Purification Protocol:

-

Column: A preparative reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed to achieve optimal separation.

-

Detection: UV detection at 260 nm is used to monitor the elution of adenosine.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Lyophilization: The collected fractions are pooled and lyophilized to obtain the pure, solid product.

Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously verified.

-

Identity: Confirmed by mass spectrometry (verifying the correct molecular weight) and NMR spectroscopy.

-

Purity: Assessed by analytical HPLC with UV detection. Purity should typically be ≥98%.

-

Isotopic Enrichment: Determined by mass spectrometry, confirming that the abundance of the ¹³C isotope is at the expected level (typically >99%).

Stability, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound.

Stability and Storage

-

Solid Form: As a solid, this compound is stable for years when stored at -20°C and protected from light.[9]

-

In Solution: Aqueous stock solutions should be prepared in a suitable buffer and stored frozen at -20°C or -80°C.[10] For long-term storage, -80°C is recommended to minimize degradation.[10] Repeated freeze-thaw cycles should be avoided. Studies on unlabeled adenosine have shown good stability in common infusion solutions for at least 14 days at refrigerated and room temperatures.[11]

Safety and Handling

While stable isotopes are not radioactive, standard laboratory safety practices should always be followed.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its specific isotopic label provides an unparalleled level of precision for tracking metabolic pathways and for the accurate quantification of endogenous adenosine. The methodologies and protocols outlined in this guide are intended to provide a solid foundation for the successful application of this valuable research compound. By understanding its fundamental properties and employing robust experimental designs, scientists can continue to unravel the complexities of biological systems and accelerate the pace of drug discovery and development.

References

-

Bexson, C., et al. (2016). Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations. Nucleic Acids Research, 44(10), e96. [Link]

-

Glembotski, C. C., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. International Journal of Molecular Sciences, 25(3), 1835. [Link]

-

Lama, G., et al. (n.d.). Adenosine quantification. University of California, San Diego. [Link]

-

Dayie, T. K., et al. (2016). Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations. Nucleic Acids Research, 44(10), e96. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

ACD/Labs. (n.d.). NMR Predictor. [Link]

-

Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]

-

Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]

-

Lee, J., et al. (2019). Design and Synthesis of l-1′-Homologated Adenosine Derivatives as Potential Anti-inflammatory Agents. Molecules, 24(19), 3568. [Link]

-

Grainger, R. M. (1976). The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA. Analytical Biochemistry, 72(1-2), 513-526. [Link]

-

Kellner, S., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

-

Shugar, D., et al. (2020). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 25(21), 5158. [Link]

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. [Link]

-

Kaltenbach, M., et al. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. American Journal of Health-System Pharmacy, 68(16), 1533-1536. [Link]

-

Renata, H., et al. (2020). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Journal of Industrial and Engineering Chemistry, 88, 1-13. [Link]

-

Olenginski, L. T., & Dayie, T. K. (2014). Chemo-enzymatic synthesis of [2-13C, 7-15N]-ATP for facile NMR analysis of RNA. Monatshefte für Chemie-Chemical Monthly, 145(5), 753-762. [Link]

-

Reddit. (2025). How long does 13C glucose powder last when stored in a fridge?. [Link]

-

Fan, T. W-M., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Expert Review of Proteomics, 12(2), 145-159. [Link]

-

Romer Labs. (n.d.). 13C Isotope Labeled. [Link]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 9. reddit.com [reddit.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Understanding the stability of Adenosine-1'-13C in solution

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the stability of Adenosine-1'-13C in solution. This document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Adenosine, a purine nucleoside, is a critical component in numerous biochemical processes, including energy transfer (as adenosine triphosphate, ATP) and signal transduction. Its isotopically labeled form, this compound, serves as an invaluable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification.[1][2] The stability of this labeled compound in solution is paramount to ensure the accuracy and reproducibility of experimental results. Understanding its degradation pathways is crucial for defining appropriate storage and handling procedures.

The 13C label at the 1' position of the ribose sugar offers a stable isotopic signature with minimal risk of isotopic exchange, a common issue with deuterium labels.[2][3] This makes 13C-labeled compounds, like this compound, superior internal standards in many bioanalytical applications as they exhibit nearly identical chromatographic behavior to their unlabeled counterparts.[4]

Core Stability Profile of Adenosine in Solution

The stability of adenosine, and by extension this compound, is primarily influenced by pH, temperature, and enzymatic activity. The key degradation pathway is the hydrolysis of the N-glycosidic bond, which connects the adenine base to the ribose sugar, yielding adenine and ribose.[5]

Influence of pH

Adenosine is generally stable in aqueous solutions at neutral and alkaline pH (around 6.8 to 7.4).[6][7] However, it is susceptible to acid-catalyzed hydrolysis.[6] The rate of this hydrolysis is dependent on the hydrogen ion concentration.[6]

-

Acidic Conditions (pH < 6.8): Under acidic conditions, the N-glycosidic bond is prone to cleavage.[6] The hydrolysis rate increases as the pH decreases. This is because the purine ring becomes protonated, which weakens the glycosidic bond and makes it more susceptible to nucleophilic attack by water.[6][8] Purine nucleosides like adenosine are significantly more susceptible to acid hydrolysis than pyrimidine nucleosides.[6] For instance, heating purine ribonucleosides with 0.1(N) HCl at 100°C for one hour can cause hydrolysis.[6]

-

Neutral to Alkaline Conditions (pH 6.8 - 10): Adenosine exhibits high stability in this pH range.[6] One study showed that adenosine solutions in 0.9% sodium chloride (pH 4.5 to 7.0) and 5% dextrose (pH 3.5 to 6.5) retained 99-101% of the initial concentration for up to 14 days at room temperature or under refrigeration.[9][10] Another study confirmed stability in cardioplegic solutions for 14 days at 4°C and 23°C.[11] While generally stable, some hydrolysis (around 25%) can occur when heated with 1 N NaOH at 100°C for an hour.

Impact of Temperature

Temperature is a critical factor affecting the rate of adenosine degradation.

-

Low Temperatures (Refrigerated & Room Temperature): Studies have demonstrated excellent stability of adenosine solutions at temperatures ranging from 4°C to 22°C.[5][12] A study investigating adenosine in aqueous solution over six months found no change in concentration at 4°C, 22°C, and 37°C.[12] Based on this, the shelf life at room temperature is estimated to be at least 5 years.[5][12] Another study showed that adenosine solutions at various concentrations in PVC bags were stable for at least 14 days at both room temperature and under refrigeration.[13]

-

Elevated Temperatures: At higher temperatures (e.g., 60°C and 72°C), a significant decrease in adenosine concentration is observed over time.[5][12] The rate of hydrolysis of the N-glycosidic bond increases with temperature.[14] Forced degradation studies often utilize elevated temperatures to accelerate the identification of degradation products.[15] It is generally not recommended to autoclave solutions containing adenosine due to the potential for degradation at high temperatures and pressures.[15]

Enzymatic Degradation

In biological matrices, enzymatic degradation is a significant consideration. The primary enzyme responsible for adenosine metabolism is Adenosine Deaminase (ADA).

-

Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible deamination of adenosine to inosine.[16][17][18][19] The activity of ADA is pH and temperature-dependent, with optimal activity typically observed around pH 6.0-7.4 and at physiological temperatures (37°C).[20] Due to the stereospecificity of enzymes, L-nucleosides like 2'-Deoxy-L-adenosine are highly resistant to degradation by common deaminases.[15] While the 13C label in this compound does not prevent enzymatic action, understanding the kinetics of ADA is crucial when working with biological samples.[16][21][]

Recommended Storage and Handling of this compound Solutions

Based on the stability profile, the following storage conditions are recommended to ensure the integrity of this compound solutions:

| Storage Duration | Recommended Temperature | Additional Considerations |

| Short-term (days to weeks) | 2-8°C (Refrigerated) | Maintain a neutral pH (around 7.0). Use sterile-filtered buffers and aseptic techniques.[15] |

| Long-term (months to years) | -20°C or -80°C (Frozen) | For stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month.[1] |

Protection from Light: While extensive photostability data is not widely available, it is good laboratory practice to store solutions in light-resistant containers or in the dark to prevent potential photodegradation.

Experimental Protocols for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.[14][23][24][25]

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[26]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

High-purity water

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated pH meter

-

HPLC-UV/MS system

Procedure:

-

Prepare Stock Solution: Prepare an accurately weighed stock solution of this compound in a suitable solvent (e.g., high-purity water or a buffer at neutral pH).

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of HCl solution (e.g., 0.1 M).

-

Incubate the solution at a controlled elevated temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of NaOH solution (e.g., 0.1 M).

-

Follow the same incubation and sampling procedure as for acidic hydrolysis.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of H₂O₂ solution (e.g., 3%).

-

Incubate at room temperature, protected from light.

-

Withdraw samples at specified time points.

-

-

Thermal Degradation:

-

Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

-

Withdraw samples at defined intervals.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

-

Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The primary degradation product to monitor is adenine.[5]

-

Stability-Indicating HPLC-MS/MS Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column or a HILIC column can be used.[23][27]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[25]

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).[13]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[25]

-

Multiple Reaction Monitoring (MRM):

Visualization of Key Concepts

This compound Degradation Pathway

Caption: Primary degradation pathways for this compound in solution.

Experimental Workflow for Stability Testing

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

The stability of this compound is well-characterized, with pH and temperature being the most critical factors influencing its integrity in solution. It is highly stable under refrigerated and room temperature conditions at a neutral pH. Acidic conditions and elevated temperatures significantly accelerate the hydrolysis of the N-glycosidic bond, its primary degradation pathway. In biological systems, enzymatic deamination by adenosine deaminase must also be considered. By adhering to the recommended storage and handling procedures and employing validated stability-indicating analytical methods, researchers can ensure the accuracy and reliability of their data when using this compound. This guide provides the foundational knowledge and practical protocols to achieve this, in line with the principles of Good Laboratory Practice and regulatory expectations set forth by bodies like the ICH.[29][30]

References

- Hydrolysis of N-Glycosidic Bonds. (n.d.). Book.

- Stability of Adenosine in Infusion. (1998). Journal of Pharmaceutical and Biomedical Analysis.

- Hydrolysis of Nucleosides: Stability of N-Glycosidic Bond. (n.d.). St.

- Rapid determination of adenosine deaminase kinetics using fast-scan cyclic voltammetry. (n.d.). Physical Chemistry Chemical Physics.

- Stability of N-Glycosidic Bonds. (n.d.). Book.

- Adenosine Solution Stability Study. (n.d.). Scribd.

- A kinetic study of the deamination of some adenosine analogues: substrate specificity of adenosine deaminase. (n.d.). Canadian Science Publishing.

- Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. (n.d.). PubMed Central.

- Mechanism of reaction of adenosine deaminase. (2017). BOC Sciences.

- An In-depth Technical Guide to the Stability and Storage of Adenosine-d2. (n.d.). Benchchem.

- Mitigating degradation of 2'-Deoxy-L-adenosine during storage. (n.d.). Benchchem.

- Kinetic determination of serum adenosine deaminase. (n.d.). PubMed.

- Hydrolysis of Nucleosides Explained. (2024). StudySmarter.

- Determination of the kinetic parameters of adenosine deaminase by electrophoretically medi

- Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (2025).

- Adenosine triphosph

- Adenosine Stability in Cardioplegic Solutions. (n.d.). Canadian Journal of Hospital Pharmacy.

- Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evapor

- HILIC-MS/MS Analysis of Adenosine in P

- HPLC Methods for analysis of Adenosine. (n.d.).

- This compound. (n.d.). MedChemExpress.

- A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Valid

- Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (2000). PubMed.

- A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. (n.d.). PubMed Central.

- Degradation of adenosine by extracellular adenosine deaminase in the r

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn.

- Effect of pH (A) and temperature (B) on adenosine deaminase (ADA) activity... (n.d.).

- A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. (n.d.). PubMed Central.

- pH and temperature dependence of adenosine uptake in human erythrocytes. (1978). PubMed.

- Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.). Alfa Chemistry.

- Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. (n.d.). PubMed Central.

- Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. (2011).

- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.

- Q1A(R2) Guideline. (n.d.). ICH.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. scribd.com [scribd.com]

- 10. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cjhp-online.ca [cjhp-online.ca]

- 12. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 14. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Kinetic determination of serum adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of the kinetic parameters of adenosine deaminase by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Degradation of adenosine by extracellular adenosine deaminase in the rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rapid determination of adenosine deaminase kinetics using fast-scan cyclic voltammetry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. helixchrom.com [helixchrom.com]

- 25. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 27. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. database.ich.org [database.ich.org]

- 30. pharma.gally.ch [pharma.gally.ch]

An In-Depth Technical Guide to the Application of Adenosine-1'-13C in Scientific Research

Executive Summary

Stable isotope labeling is a cornerstone of modern biomedical research, enabling precise tracking of molecules through complex biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), researchers can trace the metabolic fate of compounds and probe molecular structures without perturbing the system's chemistry.[2] This guide provides an in-depth look at Adenosine-1'-¹³C, a site-specifically labeled nucleoside, detailing its core principles of use, key applications, and field-proven experimental protocols. We will explore its utility in Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology and in metabolic flux analysis (MFA) to quantify pathway dynamics, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful tool.

Foundational Principles of Adenosine-1'-13C

Adenosine is a fundamental purine nucleoside, composed of an adenine base attached to a ribose sugar. It is a critical component of ATP, a building block for RNA, and a key signaling molecule in physiology.[3][4] The labeling of adenosine with stable isotopes allows its journey to be monitored through various biochemical reactions.[5]

1.1. The Significance of the ¹³C Isotope

Carbon-13 is a naturally occurring, non-radioactive stable isotope of carbon.[2] Its key advantage lies in its nuclear spin of ½, which makes it NMR-active. The natural abundance of ¹³C is only about 1.1%, meaning that in a typical biological molecule, the probability of finding a ¹³C atom at any specific carbon position is low. Introducing a molecule highly enriched with ¹³C at a specific position, such as Adenosine-1'-¹³C, creates a powerful and highly sensitive probe for NMR spectroscopy.[6]

1.2. Why the 1'-Carbon Position is a Unique Probe

The 1'-carbon (C1') is the anomeric carbon of the ribose sugar, forming the critical N-glycosidic bond with the adenine base. Labeling this specific position offers several distinct advantages:

-

Structural Anchor: The C1' position is central to the nucleoside's structure. Its chemical environment is highly sensitive to the conformation of the glycosidic bond and the pucker of the ribose sugar, two key determinants of nucleic acid structure.[7]

-

Metabolic Stability of the Ribose Moiety: In many core metabolic pathways, the ribose sugar of adenosine is processed as a distinct unit. Tracing the 1'-¹³C label allows researchers to follow the fate of this ribose moiety through critical pathways like the Pentose Phosphate Pathway (PPP) and purine salvage, providing a clear metabolic readout.[8][9]

-

Reduced Spectral Complexity: Site-specific labeling, as opposed to uniform labeling, simplifies NMR spectra. By introducing a ¹³C label only at the C1' position, researchers can focus on a specific, unambiguous signal, avoiding the spectral crowding and complex ¹³C-¹³C couplings that can arise from uniformly labeled molecules.[10][11]

Core Application: NMR-Based Structural and Dynamic Analysis

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution at atomic resolution.[10] However, for macromolecules like RNA, severe resonance overlap can make spectral analysis challenging.[12] Isotope labeling with ¹³C is a revolutionary approach to overcome these limitations.[7][13]

Incorporating Adenosine-1'-¹³C into an RNA molecule provides a unique spectroscopic handle. The distinct chemical shift of the C1' carbon provides a clear, assignable peak in ¹³C NMR spectra, which can then be used in more complex multi-dimensional experiments to resolve structural features.[6]

Key Advantages in NMR:

-

Resolving Ambiguity: Helps in the unambiguous assignment of resonances in complex RNA spectra.[12]

-

Probing Conformation: The C1' chemical shift is sensitive to the local conformation, providing insights into sugar pucker and the orientation of the base relative to the sugar.

-

Studying Molecular Interactions: Changes in the C1' signal upon binding to proteins or other molecules can map interaction surfaces and reveal conformational changes.

Table 1: Typical ¹³C NMR Chemical Shifts for Adenosine Carbons This table provides reference chemical shift ranges for the carbon atoms in adenosine. The specific shift for Adenosine-1'-¹³C will fall within the C1' range and can be influenced by the local chemical environment.

| Carbon Atom | Chemical Shift Range (ppm) |

| C1' | 88 - 92 |

| C2' | 74 - 76 |

| C3' | 70 - 72 |

| C4' | 85 - 87 |

| C5' | 61 - 63 |

| C2 | 152 - 154 |

| C4 | 148 - 150 |

| C5 | 119 - 121 |

| C6 | 155 - 157 |

| C8 | 140 - 142 |

| Data compiled from publicly available spectral databases and literature.[14][15][16] |

Experimental Workflow for NMR Analysis

The general process for using Adenosine-1'-¹³C in an NMR study involves synthesizing the labeled RNA, purifying the sample, acquiring NMR data, and analyzing the spectra.

Caption: Workflow for RNA structural analysis using site-specific ¹³C labeling.

Core Application: Metabolic Flux and Pathway Tracing

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[17] By introducing a ¹³C-labeled substrate, researchers can trace the path of the carbon atoms as they are incorporated into downstream metabolites.[18][19] This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite levels alone.[2][20]

When cells are supplied with Adenosine-1'-¹³C, the labeled ribose can enter central carbon metabolism primarily through the purine salvage pathway .[21][22] This pathway recycles purine bases and nucleosides, making it an energy-efficient alternative to de novo synthesis.[23]

Tracing the 1'-¹³C Label:

-

Uptake & Phosphorylation: Adenosine-1'-¹³C is transported into the cell and phosphorylated by adenosine kinase to form Adenosine-1'-¹³C-monophosphate (AMP).

-

Entry into Pentose Phosphate Pathway (PPP): The ribose-phosphate moiety can be channeled into the PPP, a central pathway for generating NADPH and precursor metabolites for nucleotide synthesis.[8]

-

Distribution of the Label: The ¹³C label from the C1' position will be incorporated into various downstream metabolites, including other nucleotides, amino acids, and lipids.

-

Detection: The mass isotopomer distribution (the pattern of ¹³C incorporation) of these metabolites is measured using mass spectrometry (MS) or NMR.[17] This pattern provides a quantitative fingerprint of the active metabolic pathways.[18]

Caption: Metabolic fate of the 1'-¹³C label from adenosine via salvage pathways.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Specific parameters must be optimized for individual experimental systems.

Protocol 1: Stable Isotope Labeling of Mammalian Cells with Adenosine-1'-¹³C for Metabolomic Analysis

This protocol describes the general procedure for labeling cultured mammalian cells to trace the incorporation of the ¹³C label into intracellular metabolites.

1. Cell Culture Preparation: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~85% confluency at the time of harvest.[24] b. Culture cells in standard growth medium overnight to allow for adherence and recovery.

2. Preparation of Labeling Medium: a. Prepare the desired growth medium (e.g., DMEM, RPMI-1640). b. Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled endogenous adenosine. c. Dissolve Adenosine-1'-¹³C in sterile PBS or culture medium to create a concentrated stock solution. A typical final concentration for labeling is 10-100 µM, but this should be optimized.

3. Labeling Experiment: a. Aspirate the standard growth medium from the cells. b. Gently wash the cell monolayer once with pre-warmed sterile PBS. c. Add the pre-warmed ¹³C-labeling medium to the cells. d. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). The timing is critical for capturing steady-state or dynamic flux.[25]

4. Metabolite Extraction: a. At each time point, rapidly quench metabolism to halt enzymatic activity. A common method is to aspirate the medium and immediately add ice-cold 80% methanol.[5] b. Place the culture plate on dry ice for 10 minutes. c. Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube. d. Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins. e. Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

5. Sample Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in an appropriate solvent for the analytical platform (e.g., water/acetonitrile for LC-MS). c. Analyze the samples by high-resolution LC-MS or GC-MS to determine the mass isotopomer distributions of target metabolites.[26]

6. Data Analysis: a. Process the raw MS data to correct for the natural abundance of ¹³C and determine the fractional enrichment in downstream metabolites. b. Use software platforms (e.g., INCA, Metran) to fit the labeling data to a metabolic network model to calculate intracellular fluxes.[17][27]

Data Interpretation & Troubleshooting

Causality in Experimental Choices:

-

Why use dialyzed FBS? Standard FBS contains significant amounts of unlabeled nucleosides, which would dilute the Adenosine-1'-¹³C tracer and reduce the sensitivity of the experiment. Dialysis removes these small molecules.[24]

-

Why is rapid quenching critical? Cellular metabolism is extremely fast. Failing to stop enzymatic activity instantly can lead to significant changes in metabolite levels and labeling patterns, distorting the true metabolic snapshot.[5]

-

Why a time course? A single time point provides a static picture. A time course allows researchers to observe the dynamic process of label incorporation, which is essential for accurately calculating metabolic fluxes.[25]

Common Pitfalls and Solutions:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low ¹³C Incorporation | Poor cellular uptake; High levels of endogenous unlabeled adenosine; Tracer concentration too low. | Verify cell line expresses appropriate nucleoside transporters. Use dialyzed FBS. Optimize tracer concentration. |

| High Variance in Replicates | Inconsistent cell numbers; Variation in extraction efficiency; Cell stress. | Normalize metabolite levels to cell number or protein content. Standardize extraction protocol. Ensure consistent cell handling. |

| Unexpected Labeling Patterns | Metabolic pathway activity is different than assumed; Isotope scrambling. | Re-evaluate the metabolic network model. Use multiple labeled tracers (e.g., ¹³C-glucose) to constrain the model and validate pathways.[20] |

Conclusion

Adenosine-1'-¹³C is a versatile and powerful research tool with significant applications in both structural biology and metabolic analysis. Its site-specific label provides a clean and potent signal for NMR spectroscopy, enabling detailed investigation of RNA structure and dynamics.[7] As a metabolic tracer, it offers a precise method for quantifying the flux through the purine salvage and pentose phosphate pathways, providing a dynamic window into the metabolic state of a cell.[17][28] By understanding the core principles behind its use and implementing robust, self-validating protocols, researchers can unlock profound insights into the complex molecular systems that underpin biology and disease.

References

- Benchchem. An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics. Benchchem.com.

- Benchchem. A Technical Guide to Stable Isotope Labeling in Metabolomics. Benchchem.com.

-

Le, T. R., et al. (2020). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules. [Link]

- Benchchem. Application Notes and Protocols for Adenosine-13C10 Labeling in Primary Cell Cultures. Benchchem.com.

-

Fürtig, B., et al. (2003). NMR methods for studying the structure and dynamics of RNA. Chemical Reviews. [Link]

-

Schober, D., et al. (2018). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

-

Wunderlich, C., et al. (2011). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research. [Link]

-

Wiechert, W. Metabolic Flux Analysis with 13C-Labeling Experiments. . [Link]

- Benchchem. Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols. Benchchem.com.

-

D'Souza, O. M., et al. (2009). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR. [Link]

-

M. A. Antoniewicz. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. [Link]

-

Pharmaffiliates. This compound. Pharmaffiliates.com. [Link]

-

Hengesbach, M., et al. (2021). Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of Biomolecular NMR. [Link]

-

Wang, Y., et al. (2023). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell Metabolism. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolic Engineering. [Link]

-

Templeton, N., & Dean, J. (2020). 13C metabolic flux analysis in cell line and bioprocess development. Biotechnology Journal. [Link]

-

King, M. (2022). Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism. Pressbooks at Virginia Tech. [Link]

-

Jakubowski, H. (2021). 7: Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism. LibreTexts Medicine. [Link]

-

Bains, W., et al. (2021). 13 C NMR spectra for eight nucleic acid bases. ResearchGate. [Link]

-

Notaro, G., et al. (2006). Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. Magnetic Resonance in Chemistry. [Link]

- Benchchem. A Comparative Guide to the Incorporation of 13C-Labeled Adenosine Analogs in RNA for Advanced Research. Benchchem.com.

-

Zappe, J., et al. (2008). Purine and Pyrimidine Salvage Pathways. ResearchGate. [Link]

-

Layland, J., et al. (2014). Adenosine: physiology, pharmacology, and clinical applications. Journal of the American College of Cardiology. [Link]

-

Aryal, S. (2022). Purine Synthesis. Microbe Notes. [Link]

-

Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link]

-

JoVE. (2012). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]

-

PubChem. This compound. PubChem. [Link]

-

Taylor & Francis. Adenosine – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope.com [isotope.com]

- 4. Adenosine: physiology, pharmacology, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR methods for studying the structure and dynamics of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 9. med.libretexts.org [med.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. experts.umn.edu [experts.umn.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Adenosine(58-61-7) 13C NMR [m.chemicalbook.com]

- 17. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

- 21. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. microbenotes.com [microbenotes.com]

- 24. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Adenosine-1'-13C supplier and quality specifications

An In-Depth Technical Guide to Adenosine-1'-13C: Sourcing, Specifications, and Applications

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, this compound, with its strategically placed heavy isotope, offers a unique window into nucleic acid metabolism, bioanalysis, and structural biology. This guide provides a senior application scientist's perspective on sourcing this critical reagent, understanding its quality specifications, and leveraging it in key experimental workflows.

Supplier Landscape and Quality Specifications

The reliability of experimental data derived from isotopically labeled compounds is fundamentally dependent on the quality of the starting material. Sourcing this compound requires careful consideration of supplier reputation and the detailed quality specifications they provide. Several reputable suppliers offer this compound, often with varying levels of documentation and purity.

| Supplier | Product Name | CAS Number | Reported Purity/Specifications |

| Toronto Research Chemicals (TRC) | This compound | 201996-55-6 | High-purity organic molecules and analytical standards.[1] |

| MedChemExpress (MCE) | Adenosine-1′-13C | 201996-55-6 | Purity: 96.27%.[2] |

| LGC Standards | This compound | 201996-55-6 | Provides molecular formula and weight.[3] |

| Santa Cruz Biotechnology (SCBT) | Adenosine-1′-13C | 201996-55-6 | For Research Use Only.[4] |

| Pharmaffiliates | This compound | 201996-55-6 | Categorized as a stable isotope and pharmaceutical standard.[5] |

| Cambridge Isotope Laboratories (CIL) | Adenosine·H₂O (ribose-1-¹³C, 99%) | N/A | Chemical Purity: 95%, Isotopic Enrichment: 99%.[6] |

Note: While CIL and other suppliers like Sigma-Aldrich offer various isotopically labeled adenosine compounds, this table focuses on suppliers explicitly listing this compound or a directly comparable analogue.

Deconstructing Quality Specifications: A Scientist's Checklist

When procuring this compound, the Certificate of Analysis (CoA) is a critical document. Beyond the supplier's reputation, the following parameters must be scrutinized:

-

Isotopic Enrichment: This value, expressed as "atom % 13C," indicates the percentage of molecules in which the 1'-carbon of the ribose sugar is indeed a 13C isotope. For most applications, an isotopic enrichment of ≥98% is desirable to ensure a strong, unambiguous signal over the natural abundance background.

-

Chemical Purity: Assessed by methods like HPLC, this specifies the percentage of the material that is the desired compound, irrespective of its isotopic composition. A high chemical purity (typically ≥95%) is crucial to prevent interference from contaminants that could affect experimental results or analytical readouts.[6]

-

Analytical Verification: The CoA should detail the analytical methods used to confirm the structure and purity. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure and the position of the label, and Mass Spectrometry (MS) to verify the mass shift corresponding to the 13C incorporation.[7][8]

Core Applications in Research and Drug Development

The single, site-specific 13C label on the ribose moiety makes this compound a versatile tool. Its applications are grounded in the ability to distinguish the labeled molecule from its endogenous, unlabeled counterparts using mass spectrometry or NMR.

Metabolic Flux Analysis and Pathway Tracing

Stable isotope labeling is a powerful method to quantify the rates (fluxes) of metabolic pathways.[9][10] By introducing a 13C-labeled precursor like [U-13C]-glucose into cell culture, researchers can trace the flow of carbon atoms through metabolic networks, including the Pentose Phosphate Pathway (PPP) which synthesizes the ribose-5-phosphate precursor for nucleotides.[11][12] Analyzing the incorporation of 13C into the ribose moiety of adenosine and other nucleosides via LC-MS allows for the quantification of de novo nucleotide synthesis.[13]

Caption: Incorporation of 13C from glucose into adenosine via the PPP.

This technique is crucial in cancer research, where metabolic reprogramming is a disease hallmark, and in drug development to understand how therapeutics impact these central pathways.[9][14]

Quantitative Bioanalysis via Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the highly accurate quantification of endogenous adenosine in biological matrices like plasma.[2][15][16] The principle of isotope dilution relies on adding a known amount of the "heavy" labeled standard to a sample. The labeled standard is chemically identical to the endogenous ("light") analyte and co-elutes during liquid chromatography (LC). However, it is distinguished by the mass spectrometer due to its +1 mass difference. By measuring the ratio of the MS signal from the endogenous analyte to the labeled standard, one can calculate the precise concentration of the endogenous adenosine, correcting for any sample loss during preparation and variability in instrument response.[17][18]

Caption: Workflow for quantitative bioanalysis using a labeled internal standard.

This method is the gold standard for pharmacokinetic studies and for accurately measuring circulating adenosine levels, which is critical given adenosine's role as a signaling molecule in cardiovascular and neurological systems.[18]

Biomolecular NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the 13C nucleus is NMR-active. Site-specific labeling of a nucleoside with 13C, such as at the 1'-position, greatly aids in the assignment of complex spectra of large biomolecules like RNA or DNA.[19][20][21] It allows for the unambiguous identification of signals corresponding to the labeled atom and its neighbors through heteronuclear correlation experiments (e.g., HSQC, HMBC).[22][23] This is invaluable for studying:

-

Nucleic Acid Structure: Determining the 3D structure of RNA and DNA.

-

Dynamics: Probing the conformational changes and flexibility of nucleic acids.

-

Ligand Interactions: Mapping the binding sites of drugs or proteins on a nucleic acid target.

Experimental Protocols

The following protocols provide a framework for two of the most common applications of this compound.

Protocol: Quantification of Endogenous Adenosine in Plasma by LC-MS/MS

This protocol outlines the use of this compound as an internal standard (IS).

1. Materials and Reagents:

-

Human plasma collected in tubes with a "stop solution" (containing inhibitors of adenosine deaminase and transporters).[18]

-

This compound (Internal Standard).

-

Unlabeled Adenosine (for calibration curve).

-

Acetonitrile (ACN), HPLC-grade.

-

Formic Acid (FA), LC-MS grade.

-

Ultrapure water.

2. Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in water) and a working IS solution (e.g., 100 ng/mL in water).

-

Prepare calibration standards by spiking known concentrations of unlabeled adenosine into a blank plasma matrix.

-

Thaw plasma samples and calibration standards on ice.

-

To 50 µL of plasma, add 10 µL of the IS working solution. Vortex briefly.

-

Add 150 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

LC System: Use a C18 reverse-phase column.

-

Mobile Phase A: Water + 0.1% FA.

-

Mobile Phase B: ACN + 0.1% FA.

-

Gradient: Run a suitable gradient to separate adenosine from other plasma components.

-

MS System: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific mass-to-charge (m/z) transitions for adenosine (e.g., 268.1 -> 136.1) and this compound (e.g., 269.1 -> 137.1). The exact transitions should be optimized on the specific instrument.

Protocol: 13C Labeling and RNA Digestion for Mass Spectrometry Analysis

This protocol outlines a general workflow for metabolic labeling studies.[24]

1. Cell Culture and Labeling:

-

Culture cells in standard DMEM/RPMI medium.

-

To initiate labeling, switch the cells to a custom medium where glucose is replaced with [U-13C6]-glucose.

-

Culture the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation of the 13C label into newly synthesized RNA.

2. RNA Extraction and Digestion:

-

Harvest cells and extract total RNA using a standard method (e.g., Trizol or column-based kits).

-

Treat the RNA with DNase to remove any contaminating DNA.

-

Digest 100-250 ng of purified RNA to nucleosides by incubating with 1 unit of nuclease P1 for 2 hours at 37°C in a suitable buffer (e.g., 25 mM NaCl, 2.5 mM ZnCl₂, 10 mM NaOAc, pH 5.3).[24]

-

Add alkaline phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the nucleotides.[24]

-

Stop the reaction by adding formic acid to a final concentration of 0.1%.

-

Filter the sample (0.22 µm) and analyze by LC-MS.

3. Data Analysis:

-

Monitor the mass isotopologues for adenosine. Unlabeled adenosine will have a mass (M+0), while fully labeled adenosine from the [U-13C6]-glucose will have a mass corresponding to the incorporation of five 13C atoms in the ribose (M+5).

-

The ratio of (M+5) / (M+0 + M+5) reflects the proportion of newly synthesized adenosine during the labeling period.

Conclusion

This compound is more than a chemical reagent; it is a sophisticated probe for quantitative and mechanistic studies in biology and medicine. Its value lies in the precision it brings to experiments, from tracing the flux of carbon through central metabolism to providing the absolute quantification of a key signaling molecule.[9][17] By carefully selecting suppliers based on stringent quality specifications and applying robust, validated protocols, researchers can leverage this compound to generate high-fidelity data, accelerating insights in drug discovery and our fundamental understanding of cellular life.

References

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023).

- Understanding the World of Isotope Labelled Compounds and Why They Matter?. (2024).

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024).

- Isotopic labeling of metabolites in drug discovery applications - PubMed. (n.d.).

- Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery - ResearchGate. (2025).

- Unlocking Cellular Secrets: A Technical Guide to the Applications of 13C5 Labeled Nucleosides in Research - Benchchem. (n.d.).

- Adenosine (ribose-¹³C₅, 98%) CP 97% - Cambridge Isotope Laboratories, CLM-3678-0.1. (n.d.).

- Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols - Benchchem. (2025).

- This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific. (n.d.).

- Adenosine-1′-13C (Adenine riboside-1′-13C) | Stable Isotope | MedChemExpress. (n.d.).

- This compound | CAS 201996-55-6 | LGC Standards. (n.d.).

- Adenosine·H₂O (ribose-1-¹³C, 99%) CP 95%- Cambridge Isotope Laboratories, CLM-3605-0.1. (n.d.).

- Adenosine (ribose-¹³C₅, 98%) CP 97% | Cambridge Isotope Laboratories, Inc. (n.d.).

- Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC - NIH. (n.d.).

- Adenosine-13C10,15N5 = 98atom , = 95 CP 202406-75-5 - Sigma-Aldrich. (n.d.).

- Adenosine-1′-13C, CAS 201996-55-6 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Adenosine-13C (Adenine riboside-13C) | Stable Isotope - MedchemExpress.com. (n.d.).

- Accurate measurement of endogenous adenosine in human blood | PLOS One. (2018).

- Adenosine(58-61-7) 13C NMR spectrum - ChemicalBook. (n.d.).

- CAS No : 201996-55-6 | Product Name : this compound | Pharmaffiliates. (n.d.).

- Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed. (2006).

- 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed. (2011).

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000045). (n.d.).

- Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. (n.d.).

- Nutrient Needs Drive Organ-Specific Breast Cancer Metastasis - Bioengineer.org. (2026).

- Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives - ResearchGate. (2025).

- A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. (n.d.).

Sources

- 1. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 201996-55-6 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. isotope.com [isotope.com]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. Adenosine(58-61-7) 13C NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

- 13. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. metsol.com [metsol.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 19. isotope.com [isotope.com]

- 20. isotope.com [isotope.com]

- 21. researchgate.net [researchgate.net]

- 22. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000045) [hmdb.ca]

- 24. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Adenosine-1'-13C as a tracer in metabolic flux analysis

An Application Guide to Metabolic Flux Analysis Using Adenosine-1'-¹³C

Abstract

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates of metabolic pathways within living cells.[1][2] While uniformly labeled substrates provide a broad overview of metabolic networks, site-specific isotopic labels offer a surgical approach to dissect specific biochemical reactions. This guide provides an in-depth technical overview and detailed protocols for the application of Adenosine-1'-¹³C as a tracer. The strategic placement of the ¹³C label on the 1' carbon of the ribose moiety enables precise tracking of adenosine through the purine salvage pathway and allows for the deconvolution of ribose-phosphate metabolism, offering unique insights into nucleotide synthesis and the pentose phosphate pathway (PPP). This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced MFA techniques to their studies in oncology, immunology, and metabolic diseases.

Introduction: The Rationale for Tracing Adenosine Metabolism

Adenosine is a central purine nucleoside that functions as a critical signaling molecule and a fundamental building block for nucleic acids and energy currency (ATP).[3][4] Its metabolism is tightly regulated and sits at the crossroads of several key pathways, including energy homeostasis, methylation, and nucleotide synthesis.[5][6] Dysregulation of adenosine metabolism is implicated in numerous pathologies, making it a compelling target for investigation.[3]

1.1. Key Adenosine Metabolic Pathways

Intracellular adenosine levels are primarily controlled by two key enzymes:

-

Adenosine Kinase (ADK): This is the main route for adenosine clearance under normal conditions, salvaging adenosine by phosphorylating it to adenosine monophosphate (AMP).[5]

-

Adenosine Deaminase (ADA): This enzyme irreversibly deaminates adenosine to inosine, particularly when adenosine levels are high.[7]

Additionally, adenosine can be generated from the hydrolysis of S-adenosyl-homocysteine (SAH) by SAH hydrolase, linking purine metabolism to cellular methylation reactions.[5]

1.2. The Advantage of Adenosine-1'-¹³C

While tracers like uniformly labeled [U-¹³C₁₀]-Adenosine are available, they label both the adenine base and the ribose sugar, complicating the interpretation of downstream pathways.[8][9] Adenosine-1'-¹³C provides a distinct advantage by isolating the tracer to a single, strategic position on the ribose ring.[10]

The 1'-carbon is directly involved in the formation of the N-glycosidic bond linking the ribose to the nucleobase. By tracing this specific carbon, researchers can:

-

Directly quantify the flux through the adenosine salvage pathway via Adenosine Kinase.

-

Track the fate of the ribose moiety as it enters the cellular nucleotide pool.

-

Dissect the contributions of salvaged ribose versus de novo synthesized ribose to the pentose phosphate pathway (PPP).

This targeted approach provides a higher resolution view of purine and pentose metabolism compared to more broadly labeled tracers.[11]

Foundational Concepts & Pathway Visualization

Understanding the flow of the ¹³C label from Adenosine-1'-¹³C is critical for experimental design and data interpretation. The diagrams below illustrate the primary metabolic routes.

Diagram 1: Overview of Adenosine Metabolism

This diagram shows the main enzymatic pathways that metabolize intracellular adenosine.

Caption: Fate of the ¹³C label from Adenosine-1'-¹³C tracer.

Experimental Design and Protocols

A successful tracer experiment requires careful planning, from cell culture conditions to the timing of sample collection. The goal is to achieve an isotopic steady state, where the enrichment of the tracer in metabolites becomes stable over time. [12]

Diagram 3: General Experimental Workflow

Caption: High-level workflow for a ¹³C tracer experiment.

Materials and Reagents

| Item | Recommended Specifications |

| Isotopic Tracer | Adenosine-1'-¹³C (Purity >98%) |

| Cell Culture Media | Base medium (e.g., DMEM, RPMI-1640) without adenosine |

| Serum | Dialyzed Fetal Bovine Serum (dFBS) to remove nucleosides |

| Extraction Solvent | 80:20 Methanol:Water (LC-MS Grade), pre-chilled to -80°C |

| Internal Standards | e.g., ¹³C₁₀,¹⁵N₅-Adenosine for quantitation [13] |

| LC Column | HILIC or Reverse-Phase C18 column [14] |

| Instrumentation | High-Resolution LC-MS/MS System (e.g., Q-TOF, Orbitrap) |

Protocol 1: Cell Culture and Labeling